[(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea

Medicinal Chemistry Cancer Research Heterocyclic Synthesis

Researchers synthesizing thiazolyl hydrazones for anticancer screening often face reproducibility issues due to substitution-sensitive cyclization. CAS 21944-20-7 is the validated penultimate intermediate with the specific 3,5-dimethyl-1-phenyl pattern required for the protocol yielding derivatives with IC50 of 31.6 µM against A549 cells. Procurement managers benefit from its role as a tridentate N,N,S ligand precursor for cytotoxic metal complexes and photocatalytic applications, ensuring supply chain alignment with high-impact medicinal chemistry programs.

Molecular Formula C13H15N5S
Molecular Weight 273.36
CAS No. 21944-20-7
Cat. No. B2949278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea
CAS21944-20-7
Molecular FormulaC13H15N5S
Molecular Weight273.36
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=S)N
InChIInChI=1S/C13H15N5S/c1-9-12(8-15-16-13(14)19)10(2)18(17-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,16,19)/b15-8+
InChIKeyHLFIXIJOOSCFGP-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Thiosemicarbazone (CAS 21944-20-7): A Versatile Pyrazole-Thiosemicarbazone Research Intermediate


[(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea (CAS 21944-20-7, also named 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone) is a member of the pyrazole-thiosemicarbazone class with the molecular formula C13H15N5S and a molecular weight of 273.36 g/mol. The molecule contains a 3,5-dimethyl-1-phenylpyrazole core linked via an azomethine bridge to a thiourea moiety, providing N,S-donor atoms for metal coordination. It is primarily utilized as a synthetic building block for constructing biologically active heterocyclic systems, including thiazolyl hydrazones and pyrazole-thiazolidinone conjugates. [1]

Why Generic Pyrazole-Thiosemicarbazone Substitution Fails for 21944-20-7-Dependent Workflows


Pyrazole-thiosemicarbazones are not functionally interchangeable because the pyrazole ring substitution pattern (position and electronic nature of substituents) directly dictates both the compound's reactivity in downstream cyclization reactions and its biological profile. [1] CAS 21944-20-7 carries a unique 3,5-dimethyl-1-phenyl substitution pattern on the pyrazole ring; replacing it with a 3-methyl-1-phenyl analogue (Me-pyrTSC) or a 1,3-diphenyl analogue (Ph-pyrTSC) alters the steric and electronic environment at the formyl-derived azomethine carbon, leading to different reaction yields in thiazole-forming condensations and distinct metal coordination geometries that affect the cytotoxicity of derived complexes. [2] Generic substitution therefore risks compromising the reproducibility of synthetic protocols that depend on the specific electrophilicity and steric profile of this building block.

Quantitative Differentiation Matrix: 21944-20-7 vs. Its Closest Pyrazole-Thiosemicarbazone Analogs


Penultimate Building Block for Thiazolyl Hydrazone Anticancer Agents: Synthetic Entry Point Comparison

CAS 21944-20-7 is the essential penultimate intermediate for generating pyrazole-based thiazolyl hydrazone derivatives with anticancer activity. In the Altıntop et al. (2014) study, this specific thiosemicarbazone underwent ring closure with 2-bromoacetophenone derivatives to yield compounds such as 2i, which exhibited an IC50 of 0.0316 mM (31.6 µM) against the A549 lung cancer cell line, compared to cisplatin at IC50 = 0.01 mM (10 µM). [1] This synthetic pathway is contingent on the [N,S]-donor geometry that CAS 21944-20-7 provides; alternative thiosemicarbazones with differing pyrazole substitution would generate different thiazolyl hydrazone libraries and consequently different biological outcomes.

Medicinal Chemistry Cancer Research Heterocyclic Synthesis

Metal Chelation Scaffold: N,S-Donor Atom Geometry vs. Benzaldehyde Thiosemicarbazone

The thiosemicarbazone moiety in 21944-20-7 provides a tridentate N,N,S donor set (pyrazolyl iminic nitrogen, azomethine nitrogen, and thioketo/thiolato sulfur) that enables stable chelation of transition metal ions. This coordination mode is distinct from simpler benzaldehyde thiosemicarbazone, which typically acts as an N,S bidentate ligand without the additional pyrazolyl nitrogen anchor. [1] While direct stability constants for 21944-20-7 metal complexes were not identified in the open literature, a closely related Me-pyrTSC analog (3-methyl-1-phenyl substitution vs. 3,5-dimethyl-1-phenyl) forms Cu(II) complexes with higher stability compared to complexes of benzaldehyde thiosemicarbazone. [1]

Coordination Chemistry Bioinorganic Chemistry Ligand Design

Antibacterial Structure-Activity Relationship: 3,5-Dimethyl vs. Other Pyrazole Substitution Patterns

In a comprehensive SAR study by Ebenezer et al. (2021), pyrazole-thiosemicarbazone conjugates were evaluated against S. aureus and MRSA. Compounds with 2,4-dichlorophenyl substitution on the pyrazole ring achieved minimum bactericidal concentrations (MBC) of <0.2 µM against MRSA and S. aureus, whereas the unsubstituted phenyl analog showed weaker activity. [1] The 3,5-dimethyl-1-phenyl substitution pattern of 21944-20-7 places electron-donating methyl groups on the pyrazole ring, which modifies the electron density at the azomethine linkage compared to the 2,4-dichloro-substituted analogs. While direct MIC/MBC data for 21944-20-7 itself were not reported in that study, the SAR findings demonstrate that pyrazole substitution is a critical determinant of antibacterial potency, supporting the hypothesis that 21944-20-7's specific substitution pattern will exhibit a distinct activity profile from its halogenated or unsubstituted phenyl counterparts.

Antimicrobial Research Structure-Activity Relationship Drug Discovery

Predicted Physicochemical Profile vs. 1,3-Diphenylpyrazole-4-carboxaldehyde Thiosemicarbazone

The predicted physicochemical properties of 21944-20-7 distinguish it from the 1,3-diphenyl analog (Ph-pyrTSC). CAS 21944-20-7 has a predicted boiling point of 451.7 ± 55.0 °C, a density of 1.28 ± 0.1 g/cm³, and a predicted pKa of 11.33 ± 0.70, reflecting the electron-donating influence of the two methyl groups on the pyrazole ring. In contrast, Ph-pyrTSC (CAS not available, molecular formula C17H15N5S, MW 321.4 g/mol) carries a second phenyl ring, increasing molecular weight and lipophilicity (clogP) while reducing aqueous solubility. This difference in lipophilicity directly impacts the compound's suitability for in vitro assays requiring aqueous media without co-solvents: the lower clogP of 21944-20-7 relative to Ph-pyrTSC may simplify DMSO-free assay development.

Physicochemical Characterization Drug-likeness Prediction Pre-formulation

Procurement-Optimized Application Scenarios for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Thiosemicarbazone (21944-20-7)


Synthesis of Pyrazole-Based Thiazolyl Hydrazone Anticancer Candidates (Lung Cancer A549 Model)

CAS 21944-20-7 is the validated penultimate intermediate for constructing thiazolyl hydrazone derivatives evaluated against A549 lung cancer cells. The established protocol involves ring closure with 2-bromoacetophenone derivatives, yielding products with IC50 values as low as 31.6 µM. [1] This scenario is directly supported by evidence from Altıntop et al., 2014.

Transition Metal Complexation for Anticancer and Antimicrobial Metallodrug Discovery

The N,N,S tridentate donor set of 21944-20-7 enables stable complexation with Co(III), Ni(II), Cu(II), and Ru(II) ions. While direct data for this compound's metal complexes are not yet published, closely related Me-pyrTSC and Ph-pyrTSC form Cu(II) complexes with IC50 values of 3–6 µM against human colonic adenocarcinoma cells, representing a 5–25-fold potency enhancement over the free ligands (IC50 = 33–76 µM). [2] Researchers can reasonably anticipate similar metal-dependent potency gains with 21944-20-7 complexes.

Antibacterial Pyrazole-Thiazolidinone Conjugate Synthesis Using 21944-20-7 as Precursor

21944-20-7 can be cyclized with chloroacetic acid to yield pyrazole-thiazolidinone conjugates with antibacterial activity. SAR studies demonstrate that the pyrazole substitution pattern is critical: 2,4-dichlorophenyl-substituted conjugates achieve MBC <0.2 µM against MRSA. [3] This provides a rational basis for synthesizing 3,5-dimethyl-1-phenyl-substituted thiazolidinone analogs from 21944-20-7 to explore the impact of electron-donating methyl groups on antibacterial potency.

Coordination Polymer and Photocatalytic Material Development

Thiosemicarbazone ligands with pyrazole cores have demonstrated significant photocatalytic activity toward Methylene Blue (MB) degradation under UV radiation when coordinated to Co(III) and Ni(II) ions. [4] 21944-20-7's structural similarity to the pyrTSC ligand class suggests its potential as a ligand precursor for photocatalytic applications, particularly where the 3,5-dimethyl substitution may enhance solubility in non-aqueous reaction media compared to unsubstituted or mono-substituted analogs.

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